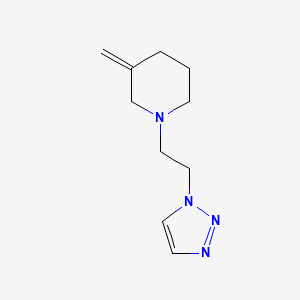

1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine, commonly known as TMEP, is a chemical compound that has gained significant attention in the field of scientific research. TMEP is a potent and selective inhibitor of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor found in the central nervous system.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Research on compounds structurally related to 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine often involves innovative synthesis methods, spectral analyses, and crystal structure determination. For instance, the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles through a one-pot strategy showcases the versatility of triazole derivatives. These compounds were characterized by various spectroscopic techniques and confirmed by X-ray diffraction analyses, highlighting their stable molecular structures facilitated by intermolecular hydrogen bonding (Ahmed et al., 2016). Similarly, other studies have focused on synthesizing novel derivatives with potential biological activities, such as antimicrobial agents, by employing regioselective reactions to create Mannich bases derived from 1,2,4-triazoles (Isloor, Kalluraya, & Shetty, 2009).

Catalysis and Biological Activities

Triazole derivatives and related compounds have been investigated for their catalytic and biological activities. Research into half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based ligands explores their structural aspects and their application in catalytic oxidation and transfer hydrogenation (Saleem et al., 2013). This demonstrates the potential of triazole derivatives in facilitating chemical transformations.

Pharmacological Studies

Pharmacological applications are another area of interest, with studies on new Mannich bases derived from 1,2,4-triazoles evaluating their antimicrobial activity. Such research underscores the importance of structural modifications in enhancing the biological efficacy of triazole derivatives (Isloor, Kalluraya, & Shetty, 2009).

Wirkmechanismus

Target of Action

Compounds with a 1,2,3-triazole ring are known to be attractive for screening for biological activity because they can form hydrogen bonds, which is important for binding with biological targets . They have been used to synthesize compounds active against various targets such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, monoacylglycerol lipase, sphingosine-1-phosphate receptors, and stearoyl-coenzyme delta-9 .

Mode of Action

It is known that the 1,2,3-triazole ring is an isostere of the amide bond and is resistant to metabolic degradation . This suggests that the compound could interact with its targets through hydrogen bonding .

Biochemical Pathways

For instance, they have been used to synthesize inhibitors of the HIV-1 capsid for the design of antiviral drugs .

Pharmacokinetics

The 1,2,3-triazole ring is known to be resistant to metabolic degradation , which could potentially impact the compound’s bioavailability.

Result of Action

1,2,3-triazole derivatives have been used to synthesize compounds with various biological activities, including antifungal, antimicrobial, antiviral, anticancer, and antiviral activities .

Action Environment

The stability of the 1,2,3-triazole ring to metabolic degradation suggests that it could potentially be stable under various environmental conditions.

Eigenschaften

IUPAC Name |

3-methylidene-1-[2-(triazol-1-yl)ethyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-10-3-2-5-13(9-10)7-8-14-6-4-11-12-14/h4,6H,1-3,5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGDDUZHOLEPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)CCN2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537111.png)

![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2537115.png)

![(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2537126.png)